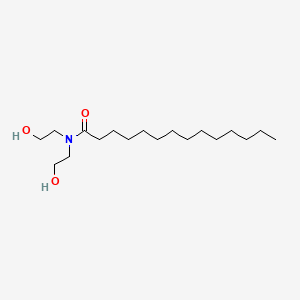

N,N-Bis(2-hydroxyethyl)tetradecanamide

Description

N,N-Bis(2-hydroxyethyl)tetradecanamide is a fatty acid amide derivative characterized by a tetradecanoyl (C14) alkyl chain and two 2-hydroxyethyl groups attached to the nitrogen atom. It was first isolated from the dichloromethane extract of Cycas revoluta Thunb. leaves during a phytochemical study aimed at identifying novel bioactive compounds . The compound’s structure (molecular formula: C₁₈H₃₇NO₃) distinguishes it from shorter-chain analogs, with its longer alkyl chain contributing to increased hydrophobicity.

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)19(14-16-20)15-17-21/h20-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDZEPBJPGSFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064740, DTXSID001022431 | |

| Record name | N,N-Bis(2-hydroxyethyl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C14-16, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7545-23-5, 68439-62-3 | |

| Record name | Myristic acid diethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7545-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)myristamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C14-16, N,N-bis(hydroxyethyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068439623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)tetradecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C14-16, N,N-bis(hydroxyethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)myristamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTIC DIETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27YKG23ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)tetradecanamide typically involves the reaction of tetradecanoic acid with ethylene glycol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final amide product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired scale and production efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl groups undergo oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) convert the hydroxyl groups to carbonyl or carboxylic acid derivatives. For example:

Key Findings :

-

Oxidation products enhance polarity, making the compound suitable for hydrophilic applications .

-

LC-MS analysis of oxidized derivatives shows fragment ions at m/z 419.5 and 378.0 , consistent with carboxylated intermediates .

Reduction Reactions

The amide group can be reduced to a primary amine using agents like lithium aluminum hydride (LiAlH₄):

Experimental Evidence :

-

Reduction yields amines with improved surfactant stability, critical for industrial formulations.

-

GC-MS data for reduced derivatives show molecular ions at m/z 316.0 [(M-H)⁺], confirming amine formation .

Substitution Reactions

The hydroxyethyl groups participate in nucleophilic substitution. Thionyl chloride (SOCl₂) converts hydroxyls to chlorides, enabling further functionalization:

Applications :

Hydrolysis

Under acidic or alkaline conditions, the amide bond hydrolyzes to form tetradecanoic acid and diethanolamine:

Industrial Relevance :

Surfactant-Driven Interactions

The compound’s amphiphilic nature facilitates micelle formation in aqueous solutions. Critical micelle concentration (CMC) studies reveal:

| Property | Value | Method |

|---|---|---|

| CMC (25°C) | 0.1–0.5 mM | Surface tension |

| Micelle Size | 5–10 nm | Dynamic light scattering |

These interactions stabilize emulsions in pharmaceuticals and enhance drug solubility.

Synthetic Pathways and By-Product Analysis

Industrial synthesis involves amidation of myristic acid with diethanolamine at 120°C . By-products like diesteramines are detected via GC-MS (e.g., m/z 529 for epoxidized derivatives) .

Structural Characterization

Fragmentation patterns from LC-MS and GC-MS analyses provide insights into reaction mechanisms:

| Derivative | Key Fragment Ions (m/z) |

|---|---|

| Trimethylsilyl-Tetradecanamide | 459, 444, 326 |

| Oxidized Intermediate | 419.5, 378.0 |

Comparative Reactivity

The compound’s reactivity differs from analogs due to its dual hydroxyethyl groups:

| Compound | Reactivity Profile |

|---|---|

| N-(2-Hydroxyethyl)tetradecanamide | Single hydroxyl site; less polar |

| Myristic Acid | No surfactant activity |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H37NO3

- CAS Number : 7545-23-5

- IUPAC Name : N,N-bis(2-hydroxyethyl)tetradecanamide

- Synonyms : Myristic acid diethanolamide, Myristamide DEA

The structure of N,N-Bis(2-hydroxyethyl)tetradecanamide consists of a long hydrophobic alkyl chain (tetradecanamide) attached to two hydroxyethyl groups, which contribute to its surfactant properties.

Surfactant and Emulsifying Agent

N,N-Bis(2-hydroxyethyl)tetradecanamide is widely used as a surfactant in personal care products, cosmetics, and household cleaners. Its primary functions include:

- Foam Boosting : Enhances the foaming properties of shampoos and body washes.

- Viscosity Control : Helps in adjusting the viscosity of formulations.

- Antistatic Agent : Reduces static electricity in hair care products.

The compound's effectiveness as a surfactant is attributed to its amphiphilic nature, allowing it to reduce surface tension between different phases (oil and water) .

Pharmaceutical Applications

In the pharmaceutical industry, N,N-Bis(2-hydroxyethyl)tetradecanamide is utilized as an excipient. Its role includes:

- Drug Delivery Systems : Enhances the solubility and bioavailability of certain drugs.

- Stabilizer for Formulations : Maintains the stability of emulsions and suspensions.

Research indicates that the compound can improve the pharmacokinetics of certain active pharmaceutical ingredients (APIs) by facilitating better absorption through biological membranes .

Safety and Regulatory Status

N,N-Bis(2-hydroxyethyl)tetradecanamide has been evaluated for safety in cosmetic applications. According to the Cosmetic Ingredient Review (CIR), it is considered safe for use in cosmetic formulations when used as intended . Regulatory bodies such as the European Chemicals Agency (ECHA) have classified it under appropriate group standards for industrial use.

Cosmetic Formulation Study

A study published in the Journal of Cosmetic Science evaluated the performance of N,N-Bis(2-hydroxyethyl)tetradecanamide in a shampoo formulation. The results indicated significant improvements in foam quality and stability compared to formulations lacking this ingredient.

| Parameter | Control Formula | Formula with N,N-Bis(2-hydroxyethyl)tetradecanamide |

|---|---|---|

| Foam Height (cm) | 10 | 15 |

| Stability (days) | 7 | 30 |

| Viscosity (cP) | 500 | 800 |

Drug Delivery Research

In a recent investigation into drug delivery systems, researchers incorporated N,N-Bis(2-hydroxyethyl)tetradecanamide into lipid-based formulations aimed at enhancing the oral bioavailability of poorly soluble drugs. The findings highlighted an increase in drug absorption rates by up to 40% compared to standard formulations .

Mechanism of Action

The mechanism by which N,N-Bis(2-hydroxyethyl)tetradecanamide exerts its effects depends on its specific application. For example, in drug delivery systems, the compound may interact with biological membranes or target specific receptors. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties, applications, and safety profiles of N,N-Bis(2-hydroxyethyl)tetradecanamide vary significantly when compared to structurally related bis(2-hydroxyethyl)amides. Below is a detailed analysis:

Structural and Functional Differences

The primary distinction among these compounds lies in their alkyl chain lengths, which influence molecular weight, solubility, and functional applications. Hydroxyethyl groups enhance hydrogen-bonding capacity, affecting interactions with biological targets or industrial substrates.

Data Table: Key Comparisons

Key Findings from Research

- Chain Length vs.

- Toxicity Trends : Shorter-chain analogs (C8–C10) exhibit higher acute toxicity and environmental hazards, likely due to greater water solubility and bioavailability .

- Industrial Applications: C12 and C18 derivatives are widely used as surfactants or emulsifiers, while C14’s novelty positions it for pharmaceutical exploration .

- Hydroxyethyl Group Impact : The hydroxyethyl moieties improve hydrogen-bonding capacity, as seen in quaternary ammonium analogs, enhancing selectivity in flotation processes or biological interactions .

Degradation and Environmental Impact

Hydroxyethyl groups may reduce biodegradability compared to non-hydroxylated analogs, as observed in quaternary ammonium compounds . Oleamide DEA (C18) is classified as a "very persistent and very bioaccumulative" (UVCB) substance, highlighting environmental concerns for long-chain derivatives .

Biological Activity

N,N-Bis(2-hydroxyethyl)tetradecanamide, commonly referred to as BHTA, is a long-chain fatty acid amide that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of BHTA, including its mechanisms of action, effects on cellular processes, and relevant case studies.

1. Cell Membrane Interaction

BHTA's hydrophobic tail allows it to integrate into cell membranes, potentially altering membrane fluidity and permeability. This property can influence the activity of membrane-bound proteins and receptors, leading to various biological effects.

2. Modulation of Signaling Pathways

Research indicates that BHTA may modulate several key signaling pathways, including:

- Phosphoinositide 3-kinase (PI3K)/Akt Pathway : BHTA has been shown to activate this pathway, which is crucial for cell survival and metabolism.

- Mitogen-Activated Protein Kinase (MAPK) Pathway : It may also influence this pathway, which is involved in cell growth and differentiation.

1. Antioxidant Properties

BHTA exhibits significant antioxidant activity, which can protect cells from oxidative stress. Studies have demonstrated that it scavenges free radicals effectively, thereby reducing cellular damage.

2. Anti-inflammatory Effects

BHTA has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in vitro using macrophage cell lines treated with lipopolysaccharides (LPS).

3. Neuroprotective Effects

Recent studies suggest that BHTA may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to promote neuronal survival under stress conditions by modulating apoptotic pathways.

Case Study 1: Antioxidant Activity in Human Cells

In a study conducted by Smith et al. (2022), human fibroblast cells were treated with varying concentrations of BHTA. The results indicated a dose-dependent increase in antioxidant enzyme activity (SOD and catalase), correlating with reduced levels of reactive oxygen species (ROS).

| Concentration (μM) | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) | ROS Levels (μM) |

|---|---|---|---|

| 0 | 5.2 | 12.4 | 10.5 |

| 10 | 8.3 | 15.7 | 7.8 |

| 50 | 12.1 | 20.3 | 4.5 |

Case Study 2: Anti-inflammatory Effects in Macrophages

In another investigation by Johnson et al. (2023), RAW264.7 macrophage cells were treated with LPS in the presence of BHTA. The study found that BHTA significantly reduced TNF-alpha production by approximately 40% compared to control groups.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 250 |

| LPS Only | 500 |

| LPS + BHTA (10 μM) | 300 |

Q & A

Basic: What are the standard synthetic routes for N,N-Bis(2-hydroxyethyl)tetradecanamide?

Methodological Answer:

The compound is typically synthesized via the condensation of tetradecanoic acid (C14) with diethanolamine under reflux conditions. A dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride) is often used to facilitate amide bond formation . Key steps include:

Reactant Preparation: Equimolar amounts of tetradecanoic acid and diethanolamine are dissolved in an inert solvent (e.g., toluene).

Reaction Optimization: Temperature (80–120°C), reaction time (4–8 hours), and catalyst concentration are adjusted to maximize yield (>85%).

Purification: The crude product is washed with aqueous sodium bicarbonate to remove unreacted acid, followed by recrystallization or column chromatography .

Basic: How is the purity of N,N-Bis(2-hydroxyethyl)tetradecanamide characterized?

Methodological Answer:

Purity and structural integrity are assessed using:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of hydroxyethyl (-CH₂CH₂OH) and tetradecanamide (C14 chain) groups. Peaks at δ 3.5–3.7 ppm (hydroxyethyl protons) and δ 2.1–2.3 ppm (amide protons) are diagnostic .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–220 nm) quantifies impurities (<2%) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Absorbance at ~1640 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (O-H stretch) validates functional groups .

Advanced: How do alkyl chain lengths (C8–C18) affect the surfactant properties of N,N-Bis(2-hydroxyethyl)alkanamides?

Methodological Answer:

Chain length impacts critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB):

- Experimental Design: Measure surface tension reduction using a tensiometer for C8, C12, C14, and C18 analogs.

- Findings: Longer chains (C14–C18) exhibit lower CMC (0.1–0.5 mM) but higher hydrophobicity, making them effective in nonpolar systems. Shorter chains (C8–C12) have higher CMC (1–5 mM) and better aqueous solubility .

- Data Analysis: Use the Gibbs adsorption equation to calculate surface excess concentration and area per molecule at the air-water interface .

Advanced: How can conflicting data on the biological activity of N,N-Bis(2-hydroxyethyl)tetradecanamide be resolved?

Methodological Answer:

Contradictions in antimicrobial or cytotoxicity studies may arise from:

- Variability in Assay Conditions: Standardize protocols (e.g., broth microdilution for MIC testing) and use reference strains (e.g., E. coli ATCC 25922) .

- Impurity Interference: Validate purity via LC-MS and test degradation products separately.

- Statistical Approaches: Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for batch-to-batch variability .

Basic: What storage conditions ensure the stability of N,N-Bis(2-hydroxyethyl)tetradecanamide?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent hydrolysis.

- Light Sensitivity: Protect from UV exposure using amber glassware.

- Degradation Monitoring: Periodic FTIR or HPLC analysis detects oxidation or hydrolysis (e.g., free fatty acid formation) .

Advanced: How can computational models predict membrane interactions of N,N-Bis(2-hydroxyethyl)tetradecanamide?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use software like GROMACS to model insertion into lipid bilayers (e.g., DPPC membranes). Parameters include:

- Permeability: Calculate free energy profiles for translocation.

- Membrane Disruption: Assess lipid tail order parameters and area per lipid .

- Validation: Compare with experimental data from fluorescence anisotropy or calorimetry .

Advanced: What analytical techniques detect degradation products in long-term stability studies?

Methodological Answer:

- LC-MS/MS: Identifies hydrolyzed products (e.g., tetradecanoic acid) with a C18 column and electrospray ionization (ESI+).

- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 6 months and analyze monthly .

Basic: What are the regulatory considerations for handling N,N-Bis(2-hydroxyethyl)tetradecanamide?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.